molecular formula C34H45FN4O13P2 B8068907 Sofosbuvir impurity F

Sofosbuvir impurity F

Cat. No.: B8068907
M. Wt: 798.7 g/mol
InChI Key: WVORGVRHMQFKTN-MAQFKCRKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sofosbuvir Impurity F (CAS: 1337482-17-3; molecular formula: C₃₄H₄₅FN₄O₁₃P₂; molecular weight: 798.69 g/mol) is a diastereomeric impurity of Sofosbuvir, a nucleotide prodrug inhibitor of hepatitis C virus (HCV) RNA replication . Structurally, it differs from Sofosbuvir in the stereochemical configuration of its phosphate moieties.

Properties

IUPAC Name

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H45FN4O13P2/c1-21(2)47-30(41)23(5)37-53(44,50-25-14-10-8-11-15-25)46-20-27-29(34(7,35)32(49-27)39-19-18-28(40)36-33(39)43)52-54(45,51-26-16-12-9-13-17-26)38-24(6)31(42)48-22(3)4/h8-19,21-24,27,29,32H,20H2,1-7H3,(H,37,44)(H,38,45)(H,36,40,43)/t23-,24-,27+,29+,32+,34+,53-,54+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVORGVRHMQFKTN-MAQFKCRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)OP(=O)(NC(C)C(=O)OC(C)C)OC3=CC=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H45FN4O13P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

798.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Mechanisms

Impurity F arises predominantly during the condensation and hydrolysis stages of sofosbuvir synthesis. The parent compound’s synthesis involves reacting (2'R)-2'-deoxy-2'-fluoro-2'-methyluridine (compound 4) with N-[(aryloxy)phenoxyphosphoryl]-D-alanine esters (compound 5) in the presence of Lewis acids. A critical side reaction occurs when incomplete stereochemical control during phosphorylation leads to the undesired diastereomer, which is subsequently identified as impurity F.

Representative Reaction Scheme:

  • Condensation :

    Compound 4+Compound 5Lewis acid (e.g., ZnCl2)Compound 3 (Intermediate)\text{Compound 4} + \text{Compound 5} \xrightarrow{\text{Lewis acid (e.g., ZnCl}_2\text{)}} \text{Compound 3 (Intermediate)}
    • Key Variables :

      • Solvent: Dichloromethane or 1,4-dioxane.

      • Temperature: 20–40°C to minimize epimerization.

      • Molar Ratio: 1.1:1 to 1.5:1 (compound 5 to compound 4).

  • Hydrolysis :

    Compound 3Aqueous Acetic AcidSofosbuvir+Impurity F\text{Compound 3} \xrightarrow{\text{Aqueous Acetic Acid}} \text{Sofosbuvir} + \text{Impurity F}
    • Hydrolysis at elevated temperatures (>50°C) exacerbates impurity F formation due to acid-catalyzed decomposition of the phosphoramidate intermediate.

Optimization of Reaction Conditions

Recent patents emphasize replacing hazardous reagents like tert-butyl magnesium chloride with safer Lewis acids (e.g., zinc chloride) to suppress byproduct formation. Key advancements include:

ParameterTraditional MethodImproved Method (CN106397515A)
Catalysttert-butyl MgCl₂ZnCl₂ or BF₃·Et₂O
Temperature0–10°C20–40°C
Reaction Time24–48 hours8–12 hours
Impurity F Yield2.5–3.8%<1.0%

This optimization reduces impurity F levels by 60% while maintaining sofosbuvir yields ≥85%.

Structural Characterization and Degradation Pathways

Forced Degradation Studies

Forced degradation under acidic conditions (0.1N HCl, 60°C) generates impurity F via two pathways:

  • Cleavage of the Isopropyloxy Group :

    • Loss of C(CH₃)₂ (−42 amu) from the methoxy terminus.

  • Phosphoramidate Hydrolysis :

    • Deprotection of the D-alanine ester moiety, yielding a secondary amine intermediate.

LC-ESI-MS data (m/z 487 and 419) confirm these fragmentation patterns, aligning with impurity F’s proposed structure.

Crystalline Properties

The intermediate compound 3a (precursor to impurity F) exhibits distinct X-ray diffraction peaks at 2θ = 8.7°, 12.3°, and 18.9°, indicative of a monoclinic crystal system. Crystallization from ethyl acetate/n-heptane mixtures (3:1 v/v) yields needle-like crystals, which are prone to solvate formation if dried inadequately.

Analytical and Purification Strategies

Chromatographic Methods

A validated RP-HPLC method achieves baseline separation of impurity F from sofosbuvir using:

  • Column : C18 (250 × 4.6 mm, 5 µm).

  • Mobile Phase : Acetonitrile: phosphate buffer (pH 3.0) in gradient mode.

  • Detection : UV at 260 nm.

ParameterImpurity FSofosbuvir
Retention Time8.2 min10.5 min
LOD0.05 µg/mL0.1 µg/mL
LOQ0.15 µg/mL0.3 µg/mL

Purification Techniques

  • Crystallization : Sequential recrystallization from ethanol/water (4:1) reduces impurity F to <0.15%.

  • Chromatography : Preparative HPLC with XBridge Prep C18 (19 × 250 mm) achieves >99% purity using isocratic elution (acetonitrile:water = 65:35).

SolventSolubility (mg/mL)
DMSO100
Ethanol15
Water<0.1

Industrial-Scale Mitigation Strategies

Pharmaceutical manufacturers employ the following to minimize impurity F:

  • In Situ Monitoring : Real-time FTIR tracking of phosphoramidate intermediates.

  • Design of Experiments (DoE) : Multivariate analysis to optimize temperature, catalyst loading, and solvent ratios.

  • Quality by Design (QbD) : Establishing a design space where impurity F remains below ICH thresholds (0.15%) .

Chemical Reactions Analysis

Sofosbuvir impurity F undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

Sofosbuvir impurity F serves several key roles in scientific research, particularly in the fields of medicinal chemistry and pharmacology:

  • Analytical Chemistry : It is utilized as a reference standard in the development and validation of analytical methods to quantify sofosbuvir and its impurities in pharmaceutical formulations. Techniques such as High-Performance Liquid Chromatography (HPLC) and spectrophotometry are commonly employed to ensure the quality and safety of HCV treatments .
  • Pharmacokinetics and Toxicology Studies : Understanding the pharmacokinetic profile of this compound is critical for assessing its safety and efficacy. Studies have indicated that impurities can influence the metabolism and excretion profiles of active pharmaceutical ingredients (APIs), thereby impacting therapeutic outcomes .
  • Drug Formulation Development : The presence of impurities like this compound can affect the stability and bioavailability of drug formulations. Research into these effects is essential for optimizing drug delivery systems and ensuring consistent therapeutic effects .

Analytical Methods for Detection

A variety of analytical methods have been developed to detect and quantify this compound in pharmaceutical products:

Method Description Application
HPLCHigh-Performance Liquid Chromatography is widely used for separation and quantification of impurities .Routine quality control in pharmaceutical labs
SpectrophotometryEco-friendly spectrophotometric methods have been developed for concurrent assay with other drugs like Simeprevir .Drug analysis in bulk powders and formulations
Mass SpectrometryUtilized for detailed structural analysis of impurities, providing insights into their pharmacological properties .Research on metabolic pathways

Case Studies

Several studies illustrate the practical applications of this compound:

  • Study on Impurity Profiles : A study published in 2023 focused on developing rapid spectrophotometric methods to assess both sofosbuvir and its impurities, including impurity F. The methods demonstrated high accuracy, which is crucial for ensuring the purity of pharmaceutical products .
  • Pharmacokinetic Analysis : Research has shown that impurities can alter the pharmacokinetic parameters of HCV treatments. A comprehensive population pharmacokinetic analysis highlighted how impurities like this compound could affect dosing regimens in different patient populations .
  • Regulatory Assessments : Regulatory bodies such as the European Medicines Agency (EMA) have evaluated the safety profiles of sofosbuvir formulations, including assessments of impurities like this compound. These evaluations ensure that such compounds do not pose risks to patients receiving HCV treatments .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Sofosbuvir Impurity F belongs to a class of nucleoside phosphoramidate prodrugs. Key structural analogs and impurities include:

  • Sofosbuvir Impurities A, B, C, D, E, G, and N : These impurities share the core structure of Sofosbuvir but differ in substituents or stereochemistry. For example, Impurity N (CAS: 1496552-51-2) contains a chlorine atom in its molecular structure (C₂₂H₂₉ClN₃O₉P), distinguishing it from Impurity F .
  • ProTides (e.g., Remdesivir, Tenofovir Alafenamide): These compounds share the phosphoramidate prodrug motif but differ in nucleoside moieties. For instance, Remdesivir incorporates a 1′-cyano substituent, while Sofosbuvir derivatives lack this group .
  • Derivative Compounds 3 and 4 : Synthetic Sofosbuvir derivatives with modified substituents to enhance solubility and permeability .

Physicochemical Properties

Compound Water Solubility (log mol/L) Caco2 Permeability (%) Solubility in Ethyl Acetate (mg/g)
Sofosbuvir -2.271 28.7% 0.025 (Form A), 0.032 (Form B)
This compound Not reported Not reported Not reported
Compound 3 -2.524 49.9% Not applicable
Compound 4 -2.84 58.2% Not applicable
  • Key Findings :
    • Sofosbuvir derivatives (Compounds 3 and 4) exhibit higher Caco2 permeability (49.9–58.2%) compared to Sofosbuvir (28.7%), suggesting improved intestinal absorption .
    • Sofosbuvir’s polymorphs (Forms A and B) show solubility differences in ethyl acetate, with Form B being more soluble (0.032 mg/g vs. 0.025 mg/g) .

Pharmacological Activity

Compound EC₅₀ (μM) Selectivity Index (SI) Target
Sofosbuvir 17 ± 5 184–1,191 (ZIKV) HCV RNA polymerase
This compound Not reported Not reported HCV RNA polymerase
Remdesivir 0.07–0.14 ~100–500 SARS-CoV-2 RdRp
Ribavirin 10–20 6–10 Broad-spectrum viral
  • Key Findings :
    • Sofosbuvir demonstrated a high selectivity index (SI = 184–1,191) against Zika virus (ZIKV) in hepatoma and neuroblastoma cell lines, outperforming Ribavirin (SI = 6–10) .
    • In silico studies revealed Sofosbuvir’s binding affinity (-7.46 kcal/mol) to SARS-CoV-2 RdRp, comparable to Remdesivir (-7.19 kcal/mol) .

Analytical and Research Considerations

  • Chromatographic Analysis : Reverse-phase HPLC methods are validated for quantifying Sofosbuvir and its impurities, including Impurity F, with retention times <10 minutes .
  • Stability : Impurity F is stable at -20°C for 2 years in powder form and 1 month in solution .

Biological Activity

Sofosbuvir impurity F is a diastereoisomer of sofosbuvir, an antiviral medication primarily used in the treatment of hepatitis C virus (HCV) infections. Understanding the biological activity of this impurity is crucial for assessing its potential impact on therapeutic efficacy and safety. This article reviews available research findings, case studies, and pharmacological data related to this compound.

Overview of Sofosbuvir and Its Impurities

Sofosbuvir (PSI-7977) is a nucleotide analog that inhibits the HCV NS5B polymerase, essential for viral replication. The drug is metabolized into its active triphosphate form, which acts as a non-obligate chain terminator during RNA synthesis. The presence of impurities, such as this compound, raises concerns regarding their potential effects on the drug's overall activity and safety profile.

This compound is structurally similar to sofosbuvir but may exhibit different pharmacokinetic and pharmacodynamic properties. Research indicates that impurities can alter the efficacy of the parent compound by competing for metabolic pathways or affecting binding affinities to target enzymes.

  • Inhibition of HCV Polymerase : Preliminary studies suggest that this compound may have a reduced ability to inhibit HCV polymerase compared to the parent compound. This could lead to diminished antiviral effectiveness in clinical settings.

Pharmacokinetics

The pharmacokinetic profile of this compound remains less characterized than that of sofosbuvir. However, it is essential to understand how this impurity behaves in biological systems:

  • Absorption and Distribution : Similar to sofosbuvir, it is expected that this impurity would be absorbed in the gastrointestinal tract and distributed widely in tissues, particularly the liver.
  • Metabolism : The metabolic pathways for this compound might differ from those of its parent compound, potentially leading to variations in half-life and elimination rates.

Case Studies and Clinical Findings

Recent studies have highlighted the implications of impurities in antiviral therapies:

  • Safety Profiles : A study involving patients treated with sofosbuvir-containing regimens showed that while the primary drug was effective, the presence of impurities like this compound could lead to unexpected side effects or altered therapeutic outcomes .
  • Efficacy Outcomes : In clinical trials, sustained virologic response (SVR) rates were closely monitored. Any correlation between high levels of impurities and lower SVR rates could indicate a need for stricter quality control measures in drug manufacturing .

Data Tables

The following table summarizes key findings related to the biological activity and clinical implications of this compound:

Study/SourceFindingsImplications
PMC5923114High hepatic concentrations of active metabolitesSuggests efficient delivery but raises impurity concerns
PMC6453817Renal clearance as major elimination pathwayImpurity effects on renal function need investigation
MedChemExpressIdentified as a diastereoisomerPotentially different pharmacological effects
PMC8103737Inhibition efficacy compared to other antiviralsMay affect treatment protocols for resistant strains

Q & A

Q. What validated analytical methods are recommended for quantifying Sofosbuvir Impurity F in bulk and pharmaceutical formulations?

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is widely used. Key parameters include:

  • Mobile phase : 0.1% trifluoroacetic acid in water and acetonitrile (50:50 v/v) .
  • Flow rate : 1.0 mL/min, yielding retention times of ~16 minutes for sofosbuvir and 1.13 relative retention time (RRT) for Impurity F .
  • Detection : 205 nm for Impurity F specificity, with linearity confirmed in the range of 10–30 µg/mL (R² = 0.999) . Validation follows ICH Q2(R1) guidelines, including accuracy (80–120% recovery) and precision (%RSD ≤2) .

Q. What are the pharmacopeial limits for this compound?

According to The International Pharmacopoeia (11th edition):

  • Individual limit : ≤0.15% (area normalized to sofosbuvir) at 205 nm .
  • Total impurities : ≤1.0%, excluding peaks below 0.05% . These thresholds ensure compliance with purity standards for active pharmaceutical ingredients (APIs) .

Q. How is this compound structurally characterized and differentiated from other process-related impurities?

Impurity F is identified as a non-diastereomeric phosphorylated derivative of sofosbuvir. Key identification tools include:

  • LC-MS/MS : For molecular weight confirmation (MW: 798.69) and fragmentation patterns .
  • Relative retention time (RRT) : 1.13 compared to sofosbuvir under standardized HPLC conditions .
  • Spectral comparison : UV absorption profiles and NMR data for stereochemical confirmation .

Advanced Research Questions

Q. How can co-elution challenges between this compound and other impurities (e.g., Impurity C or G) be resolved methodologically?

Strategies include:

  • Gradient optimization : Adjusting acetonitrile concentration to improve resolution .
  • Orthogonal methods : Employing LC-MS for unambiguous identification when RRT overlaps occur .
  • Column selectivity testing : Evaluating different C18 columns to exploit stationary phase variability . System suitability criteria (e.g., resolution ≥2.0 between critical pairs) must be validated during method transfer .

Q. What experimental design considerations are critical for assessing the stability of this compound under accelerated degradation conditions?

  • Forced degradation studies : Expose sofosbuvir to acid (0.1N HCl), base (0.1N NaOH), oxidative (3% H₂O₂), and photolytic conditions .
  • Kinetic profiling : Monitor Impurity F formation rates at 40°C/75% RH over 1–3 months to predict shelf-life .
  • Specificity validation : Ensure the method distinguishes degradation products from Impurity F using mass spectrometry .

Q. How should researchers address discrepancies in impurity F quantification between HPLC and LC-MS datasets?

  • Calibration cross-validation : Verify linearity ranges and detector response factors for both instruments .
  • Matrix effects : Assess ionization suppression/enhancement in LC-MS using post-column infusion .
  • Statistical analysis : Apply Bland-Altman plots to evaluate bias between methods, with %RSD <5% as acceptable .

Q. What synthetic pathways are implicated in the formation of this compound, and how can they be controlled during API synthesis?

  • Root cause : Impurity F arises from incomplete phosphorylation during prodrug activation or residual intermediates .
  • Process optimization : Adjust reaction stoichiometry, temperature, and catalyst purity to minimize byproduct formation .
  • In-process controls (IPC) : Implement real-time HPLC monitoring of reaction mixtures to arrest synthesis at ≤0.10% impurity threshold .

Methodological Considerations

  • Robustness testing : Evaluate flow rate (0.9–1.2 mL/min), column temperature (±5°C), and mobile phase pH (±0.2) to ensure method resilience .
  • Data reporting : Include tabular summaries of validation parameters (e.g., Table 9–12 in ) and chromatograms (Figs. 12–14 in ) for reproducibility.
  • Ethical rigor : Adhere to principles of scientific integrity by transparently reporting negative results and conflicting data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.